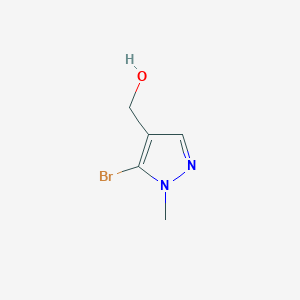

6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .

Synthesis Analysis

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . An early synthetic method was developed by Frédéric Swarts in 1892, based on antimony fluoride . In this reaction benzotrichloride was reacted with SbF3 to form PhCF2Cl and PhCF3 .Molecular Structure Analysis

Trifluoromethylated compounds are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Reactions of alkenes with nitrile oxides are commonly used as methods for the preparation of isoxazolines .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds can vary widely depending on the specific compound. For example, trifluoromethyl iodide has a melting point of -110°C (-166°F) and a boiling point of -22.5°C (-8.5°F). Its physical state is that of a gas, and it has a vapor pressure of 78.4 psia at 25°C (77°F). The density of trifluoromethyl iodide is 2.5485 g/cm3 at -78.5°C (-109.3°F). It has a vapor density of 6.9 compared to air .科学的研究の応用

- The incorporation of fluorine-containing groups, including trifluoromethyl, has been crucial in drug discovery. Many FDA-approved drugs feature fluorine moieties due to their impact on pharmacological properties . Researchers have investigated the synthesis and uses of TFM-containing molecules for treating various diseases and disorders.

- 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline has shown promise as an inhibitor of enzymes such as acetylcholinesterase, monoamine oxidase A, and monoamine oxidase B . These enzymes play essential roles in neurotransmitter regulation and metabolism, making them potential targets for drug development.

- The compound can participate in the Horner-Wadsworth-Emmons reaction, a valuable synthetic method for constructing carbon-carbon double bonds. This reaction is widely used in organic synthesis and pharmaceutical research .

- Trifluoromethylpyridines (TFMP) and their derivatives find applications in protecting crops from pests. Researchers have explored their use as agrochemicals to enhance crop yield and resilience .

- The trifluoromethyl group exhibits unique behavior due to fluorine incorporation. Researchers have harnessed this property for diverse applications, including in electronics and catalysis .

- Recent advancements in synthetic protocols have expanded the toolkit available to chemists. The inclusion of -CF3-containing compounds, such as 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline, provides versatility for research and development .

Medicinal Chemistry and Drug Development

Enzyme Inhibition

Horner-Wadsworth-Emmons Reaction

Agrochemicals and Crop Protection

Biological and Chemical Functions

Synthetic Protocols and R&D Toolkit

作用機序

Safety and Hazards

The safety and hazards associated with trifluoromethylated compounds can vary widely depending on the specific compound. For example, Methyl 6-(trifluoromethyl)nicotinate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

将来の方向性

The development of new trifluoromethylated compounds and the exploration of their potential uses is an active area of research. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline involves the condensation of 2-aminoacetophenone with 2,2,2-trifluoroethylamine followed by cyclization with paraformaldehyde.", "Starting Materials": [ "2-aminoacetophenone", "2,2,2-trifluoroethylamine", "paraformaldehyde" ], "Reaction": [ "Step 1: 2-aminoacetophenone is reacted with 2,2,2-trifluoroethylamine in the presence of a base such as potassium carbonate to form the corresponding imine.", "Step 2: Paraformaldehyde is added to the reaction mixture and the resulting mixture is heated to promote cyclization and formation of the desired product, 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline.", "Step 3: The product is isolated and purified using standard techniques such as column chromatography or recrystallization." ] } | |

CAS番号 |

41959-39-1 |

製品名 |

6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline |

分子式 |

C9H9F3N2 |

分子量 |

202.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。